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Compound of Interest

Compound Name: Fmoc-Phe(4-Cl)-OH

Cat. No.: B557889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) is a crucial building block in solid-

phase peptide synthesis (SPPS). The incorporation of a halogenated phenylalanine residue

can significantly influence the conformation, biological activity, and metabolic stability of

peptides. Accurate spectroscopic characterization of this raw material is paramount to ensure

its identity and purity, which are critical for the successful synthesis of high-quality peptides for

research and pharmaceutical applications. This technical guide provides an in-depth overview

of the expected spectroscopic data for Fmoc-Phe(4-Cl)-OH, including Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy.

While specific, experimentally-derived spectra for Fmoc-Phe(4-Cl)-OH are not readily available

in the public domain, this guide presents predicted data based on the analysis of the closely

related, unsubstituted Fmoc-L-phenylalanine (Fmoc-Phe-OH) and established principles of

spectroscopy. The presence of the electron-withdrawing chlorine atom at the para position of

the phenyl ring is expected to induce predictable shifts in the NMR and IR spectra.
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Property Value

IUPAC Name
(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)propanoic acid

Molecular Formula C₂₄H₂₀ClNO₄

Molecular Weight 421.87 g/mol

CAS Number 175453-08-4

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei in Fmoc-
Phe(4-Cl)-OH, based on data for Fmoc-Phe-OH and the anticipated effects of the 4-chloro

substituent.

Table 1: Predicted ¹H NMR Spectral Data for Fmoc-Phe(4-Cl)-OH

Solvent: CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment Notes

~7.77 d 2H Fmoc H4, H5

Aromatic protons

of the fluorenyl

group.

~7.59 d 2H Fmoc H1, H8

Aromatic protons

of the fluorenyl

group.

~7.40 t 2H Fmoc H3, H6

Aromatic protons

of the fluorenyl

group.

~7.31 t 2H Fmoc H2, H7

Aromatic protons

of the fluorenyl

group.

~7.28 d 2H Phe H2', H6'

Aromatic protons

of the 4-

chlorophenyl

ring. Expected to

be slightly

downfield

compared to

unsubstituted

Phe.

~7.10 d 2H Phe H3', H5'

Aromatic protons

of the 4-

chlorophenyl

ring. Expected to

be slightly

downfield

compared to

unsubstituted

Phe.

~5.20 d 1H NH Amide proton.
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~4.70 q 1H α-CH
Alpha-proton of

the amino acid.

~4.40 d 2H Fmoc CH₂

Methylene

protons of the

Fmoc group.

~4.22 t 1H Fmoc H9

Methine proton

of the fluorenyl

group.

~3.20 m 2H β-CH₂
Beta-protons of

the amino acid.

Table 2: Predicted ¹³C NMR Spectral Data for Fmoc-Phe(4-Cl)-OH

Solvent: CDCl₃
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Chemical Shift (δ) ppm Assignment Notes

~175.0 C=O (acid) Carboxylic acid carbon.

~156.0 C=O (urethane)
Urethane carbonyl carbon of

the Fmoc group.

~143.8 Fmoc C4a, C4b
Quaternary carbons of the

fluorenyl group.

~141.3 Fmoc C8a, C9a
Quaternary carbons of the

fluorenyl group.

~135.5 Phe C1'
Quaternary carbon of the 4-

chlorophenyl ring.

~133.0 Phe C4'
Carbon bearing the chlorine

atom.

~130.5 Phe C2', C6'
Aromatic carbons of the 4-

chlorophenyl ring.

~129.0 Phe C3', C5'
Aromatic carbons of the 4-

chlorophenyl ring.

~127.7 Fmoc C2, C7
Aromatic carbons of the

fluorenyl group.

~127.1 Fmoc C3, C6
Aromatic carbons of the

fluorenyl group.

~125.0 Fmoc C1, C8
Aromatic carbons of the

fluorenyl group.

~120.0 Fmoc C4, C5
Aromatic carbons of the

fluorenyl group.

~67.5 Fmoc CH₂
Methylene carbon of the Fmoc

group.

~54.0 α-C
Alpha-carbon of the amino

acid.
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~47.0 Fmoc C9
Methine carbon of the fluorenyl

group.

~38.0 β-C Beta-carbon of the amino acid.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for Fmoc-Phe(4-Cl)-OH are presented below.

Table 3: Predicted IR Spectral Data for Fmoc-Phe(4-Cl)-OH

Frequency (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

~3300 Medium N-H stretch (amide)

~3060 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1715 Strong
C=O stretch (carboxylic acid

and urethane)

~1530 Strong
N-H bend and C-N stretch

(amide II)

~1450, ~1480 Medium Aromatic C=C stretch

~1230 Medium C-O stretch

~1100 Medium C-Cl stretch

~740, ~760 Strong
Aromatic C-H out-of-plane

bend

Experimental Protocols
The following are general methodologies for acquiring NMR and IR spectra of Fmoc-protected

amino acids.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of Fmoc-Phe(4-Cl)-OH in 0.6-0.7 mL

of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal

standard (0 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

(100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to generate the final IR spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

Fmoc-Phe(4-Cl)-OH.
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Caption: General workflow for spectroscopic analysis of Fmoc-Phe(4-Cl)-OH.

Conclusion
This technical guide provides a comprehensive overview of the expected NMR and IR

spectroscopic data for Fmoc-Phe(4-Cl)-OH, along with standardized experimental protocols for

data acquisition. While the presented data is predictive, it serves as a valuable reference for
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researchers and quality control professionals in verifying the identity and purity of this important

peptide synthesis reagent. It is always recommended to acquire experimental data on the

specific batch of material being used and compare it with reference spectra or the predicted

data provided herein for confident structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of Fmoc-Phe(4-Cl)-OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557889#spectroscopic-data-of-fmoc-phe-4-cl-oh-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b557889#spectroscopic-data-of-fmoc-phe-4-cl-oh-nmr-ir
https://www.benchchem.com/product/b557889#spectroscopic-data-of-fmoc-phe-4-cl-oh-nmr-ir
https://www.benchchem.com/product/b557889#spectroscopic-data-of-fmoc-phe-4-cl-oh-nmr-ir
https://www.benchchem.com/product/b557889#spectroscopic-data-of-fmoc-phe-4-cl-oh-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557889?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

